molecular formula C13H14N4O B14348288 2-Amino-4-(benzylamino)pyridine-3-carboxamide CAS No. 91255-07-1

2-Amino-4-(benzylamino)pyridine-3-carboxamide

Cat. No.: B14348288
CAS No.: 91255-07-1
M. Wt: 242.28 g/mol
InChI Key: FLKGEVXJCUWZAO-UHFFFAOYSA-N
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Description

2-Amino-4-(benzylamino)pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with amino and benzylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(benzylamino)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-4-chloropyridine with benzylamine under suitable conditions to form the benzylamino derivative. This intermediate is then subjected to further reactions to introduce the carboxamide group at the 3-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(benzylamino)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of 2-Amino-4-(benzylamino)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(benzylamino)pyridine-3-carboxamide is unique due to the specific combination of amino, benzylamino, and carboxamide groups on the pyridine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

91255-07-1

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

2-amino-4-(benzylamino)pyridine-3-carboxamide

InChI

InChI=1S/C13H14N4O/c14-12-11(13(15)18)10(6-7-16-12)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,15,18)(H3,14,16,17)

InChI Key

FLKGEVXJCUWZAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=NC=C2)N)C(=O)N

Origin of Product

United States

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